Hexadecylboronic Acid

Vue d'ensemble

Description

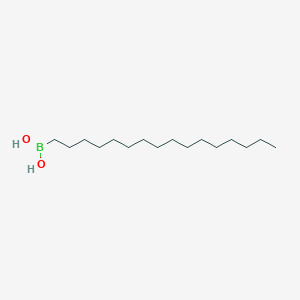

Hexadecylboronic acid is an organoboron compound with the molecular formula C₁₆H₃₅BO₂ It is characterized by a long alkyl chain attached to a boronic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexadecylboronic acid can be synthesized through a multi-step process involving the reaction of 1-bromohexadecane with magnesium in the presence of iodine to form a Grignard reagent. This intermediate is then reacted with trimethyl borate under an inert atmosphere at low temperatures, followed by hydrolysis with hydrochloric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques, ensuring high purity and yield through controlled reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: Hexadecylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic esters or boronic acids.

Reduction: Reduction reactions can convert it into corresponding boranes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

Oxidation: Boronic esters and boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds and other carbon-carbon bonded products.

Applications De Recherche Scientifique

Chemical Properties and Structure

Hexadecylboronic acid is characterized by a long hydrophobic alkyl chain (hexadecyl) attached to a boronic acid functional group. This structure allows it to interact with various biological molecules, particularly those containing diol groups, through the formation of boronate esters.

Applications in Sensing Technologies

2.1 Glucose Sensing

One of the primary applications of this compound is in the development of glucose sensors. Boronic acids are known for their ability to selectively bind to diols, making them suitable for glucose detection:

- Mechanism : The binding occurs through the formation of cyclic boronate esters with glucose, allowing for colorimetric or fluorescent detection methods.

- Case Study : Research has demonstrated that this compound can be incorporated into sensor designs that exhibit significant color changes upon glucose binding, facilitating easy monitoring of glucose levels in diabetic patients .

2.2 Detection of Other Biologically Relevant Molecules

In addition to glucose, this compound has been utilized in the detection of other biologically significant molecules such as:

- Dopamine : The compound has been shown to selectively bind dopamine, enabling its detection in biological samples .

- Glycated Hemoglobin : It has also been explored for monitoring glycated hemoglobin levels, which are critical in diabetes management .

Biochemical Applications

3.1 Molecular Recognition

This compound serves as a key component in the development of small chemical receptors that mimic biological recognition processes:

- Binding Mechanism : These receptors exploit the ability of boronic acids to form stable complexes with polyol-containing biomolecules, enhancing selectivity and sensitivity in biochemical assays .

- Fluorescent Sensors : By integrating fluorescent moieties with this compound, researchers have created sensors capable of detecting specific carbohydrates and other analytes with high sensitivity .

3.2 Drug Delivery Systems

The unique properties of this compound have also led to its investigation in drug delivery applications:

- Targeted Delivery : Its ability to bind to saccharides on cell surfaces allows for enhanced delivery of therapeutic agents into cells, overcoming barriers posed by cellular membranes .

- Case Study : Studies have shown that modifying drug molecules with this compound can significantly improve their uptake by cells, making it a promising approach for developing more effective drug delivery systems .

Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Sensing | Glucose detection | Significant color changes upon glucose binding |

| Dopamine detection | Selective binding enhances detection capabilities | |

| Glycated hemoglobin monitoring | Effective for clinical diabetes management | |

| Molecular Recognition | Development of small chemical receptors | Mimics biological recognition processes |

| Drug Delivery | Targeted delivery systems | Improved cellular uptake for therapeutic agents |

Mécanisme D'action

Hexadecylboronic acid can be compared with other boronic acids such as phenylboronic acid, methylboronic acid, and butylboronic acid. Unlike these simpler boronic acids, this compound has a long alkyl chain, which imparts unique hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring amphiphilic properties .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- Methylboronic acid

- Butylboronic acid

- Octylboronic acid

Hexadecylboronic acid stands out due to its long alkyl chain, which provides distinct advantages in specific applications, particularly in material science and organic synthesis.

Activité Biologique

Hexadecylboronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Their ability to form covalent bonds with biomolecules makes them valuable in various biological contexts, including enzyme inhibition and drug design. This compound, specifically, has been noted for its unique properties due to its long hydrophobic alkyl chain.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Boronic acids, including this compound, are known to inhibit various enzymes by forming covalent bonds with active site residues. For example, they can act as inhibitors of serine proteases and β-lactamases, which are critical in antibiotic resistance.

- A study demonstrated that this compound can inhibit the activity of certain hydrolytic enzymes by binding to the active site and preventing substrate access .

-

Anticancer Properties :

- Research indicates that boronic acids can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of proteasome activity, which is crucial for regulating cellular protein levels.

- This compound has shown promise in enhancing the efficacy of existing chemotherapeutics by modifying their pharmacokinetic profiles .

-

Antibacterial Activity :

- The antibacterial properties of this compound have been explored against various Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell membranes is attributed to its hydrophobic nature .

- Studies have shown that this compound can restore susceptibility to β-lactam antibiotics in resistant bacterial strains by inhibiting β-lactamases .

Case Study 1: Inhibition of β-Lactamases

A recent investigation into the inhibition of KPC-2 β-lactamase highlighted the potential of this compound as a transition state inhibitor. The study reported an IC50 value indicating significant inhibitory activity against this enzyme, suggesting its utility in combating antibiotic resistance .

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| This compound | 0.75 | KPC-2 β-lactamase |

| Control (No Inhibitor) | N/A | N/A |

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound can enhance the cytotoxic effects of bortezomib, a proteasome inhibitor used in multiple myeloma treatment. The combination therapy resulted in increased apoptosis rates in cancer cell lines compared to bortezomib alone .

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Bortezomib Alone | 30 |

| Bortezomib + this compound | 55 |

Propriétés

IUPAC Name |

hexadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIYHMNEFXWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470062 | |

| Record name | Hexadecylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101433-38-9 | |

| Record name | Hexadecylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.